4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol
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Overview
Description
4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a dimethoxyphenyl group, and a benzoxazole ring, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4,6-ditert-butyl-2-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of tert-butyl and dimethoxyphenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol shares similarities with other benzoxazole derivatives, such as:
- 2-(2,3-Dimethoxyphenyl)-1,3-benzoxazole
- 4,6-Ditert-butyl-2-phenyl-1,3-benzoxazole
- 4,6-Ditert-butyl-2-(4-methoxyphenyl)-1,3-benzoxazole
Uniqueness
The unique combination of tert-butyl and dimethoxyphenyl groups in this compound imparts distinct chemical and physical properties, such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-ditert-butyl-2-(2,3-dimethoxyphenyl)-1,3-benzoxazol-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(2,3)14-12-15(23(4,5)6)18(25)20-17(14)24-21(28-20)13-10-9-11-16(26-7)19(13)27-8/h9-12,25H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGMGKTUKRPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C(=CC=C3)OC)OC)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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